molecular formula C14H23NO2S B595353 2-(4-Methyl-5-thiazolyl)ethyl octanoate CAS No. 163266-17-9

2-(4-Methyl-5-thiazolyl)ethyl octanoate

Cat. No. B595353
CAS RN: 163266-17-9
M. Wt: 269.403
InChI Key: OGJATLSJIMPQBD-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl octanoate is a member of thiazoles . It is a colorless to yellow liquid with a roasted, nutty aroma . It has a high strength odor and is recommended to be smelled in a 0.10% solution or less .


Molecular Structure Analysis

The molecular formula of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is C14H23NO2S . The IUPAC name is 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate . The InChI is InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3 . The Canonical SMILES is CCCCCCCC(=O)OCCC1=C(N=CS1)C .


Physical And Chemical Properties Analysis

2-(4-Methyl-5-thiazolyl)ethyl octanoate is soluble in non-polar solvents and insoluble in water . It is also soluble in ethanol . The boiling point is 154-156° (2 mm Hg) . The refractive index is 1.498-1.494 and the specific gravity is 1.036-1.042 . The molecular weight is 269.40 g/mol .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, such as 2-(4-Methyl-5-thiazolyl)ethyl octanoate, have been found to exhibit antioxidant properties . This makes them potentially useful in the development of treatments for diseases caused by oxidative stress.

Analgesic Properties

Thiazole derivatives have also been found to have analgesic properties . This means they could potentially be used in the development of new pain relief medications.

Anti-inflammatory Properties

Research has shown that thiazole derivatives can have anti-inflammatory effects . This could make them useful in the treatment of conditions characterized by inflammation.

Antimicrobial Properties

Thiazole derivatives have been found to have antimicrobial properties . This could potentially make them useful in the development of new antimicrobial drugs.

Antifungal Properties

Thiazole derivatives have been found to have antifungal properties . This could potentially make them useful in the development of new antifungal drugs.

Antiviral Properties

Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the development of new antiviral drugs.

Antitumor or Cytotoxic Properties

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could potentially make them useful in the development of new cancer treatments.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methyl-5-thiazolyl)ethyl octanoate. For instance, it should be stored in a dry, well-ventilated place, away from fire sources and oxidizing agents . It’s also important to avoid skin contact and inhalation of its vapors .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJATLSJIMPQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167545
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.036-1.042
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(4-Methyl-5-thiazolyl)ethyl octanoate

CAS RN

163266-17-9
Record name Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163266-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163266179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P83YTY662
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-(4-Methyl-5-thiazolyl)ethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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